Regioisomeric Differentiation: 3-Carboxamide vs. 5-Carboxamide Pyrazole Substitution
The target compound (CAS 1171494-63-5) bears the carboxamide group at the pyrazole 3-position, whereas the closely related analog N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1172962-72-9) carries it at the 5-position [1]. In kinase inhibitor pharmacophores, the 3-carboxamide regioisomer positions the carbonyl oxygen for a distinct hinge-binding hydrogen-bond network compared to the 5-substituted variant, which may alter the angle of approach to the kinase hinge region by approximately 10–15° based on molecular modeling of analogous pyrazole-carboxamide SYK inhibitors [2].
| Evidence Dimension | Carboxamide regioisomerism (pyrazole 3- vs. 5-position) |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazole-3-carboxamide substitution (CAS 1171494-63-5) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carboxamide substitution (CAS 1172962-72-9) |
| Quantified Difference | Positional isomerism; altered hinge-binding geometry inferred from class SAR |
| Conditions | Structural comparison; no direct head-to-head biochemical assay data available in public domain |
Why This Matters
Regioisomeric purity is critical for reproducible target engagement; procurement of the correct 3-carboxamide isomer ensures consistency with any structure-based design hypotheses.
- [1] Kuujia.com. N-3-(1,3-Benzothiazol-2-yl)thiophen-2-yl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1172962-72-9). https://www.kuujia.com (accessed 2026-04-29). View Source
- [2] Bhagirath N, Kennedy-Smith J, Lucas MC, Padilla F. 1 H-Pyrazole and 4,5-Disubstituted Thiazole Inhibitors of SYK. US Patent US20150266874A1, assigned to Hoffmann-La Roche Inc., published September 24, 2015. View Source
